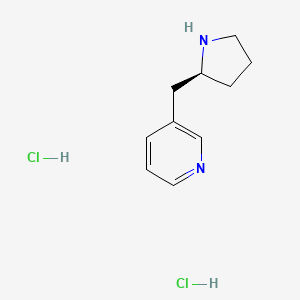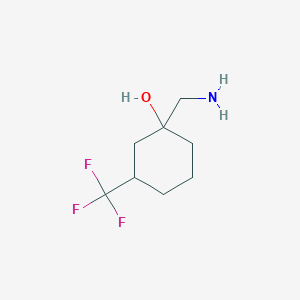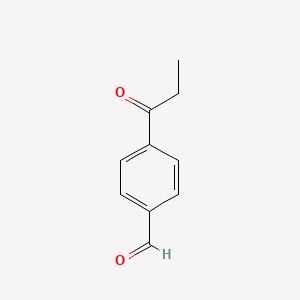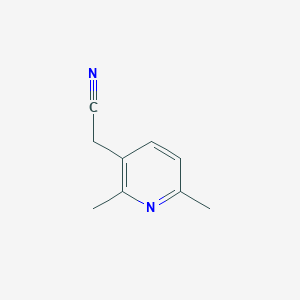
2-(2,6-Dimethylpyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a nitrile group attached to the acetonitrile moiety. This compound is primarily used in research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dimethylpyridine with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,6-dimethylpyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2,6-Dimethylpyridin-3-yl)acetamide or 2-(2,6-Dimethylpyridin-3-yl)acetic acid.
Reduction: 2-(2,6-Dimethylpyridin-3-yl)methylamine.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions that modify its activity and function.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dimethylpyridin-3-yl)acetamide
- 2-(2,6-Dimethylpyridin-3-yl)acetic acid
- 2-(2,6-Dimethylpyridin-3-yl)methylamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is unique due to the presence of both the nitrile group and the dimethylpyridine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in research and development.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-(2,6-dimethylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(5-6-10)8(2)11-7/h3-4H,5H2,1-2H3 |
InChIキー |
UJPXNHLFSHJHNY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


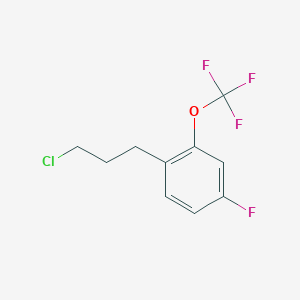
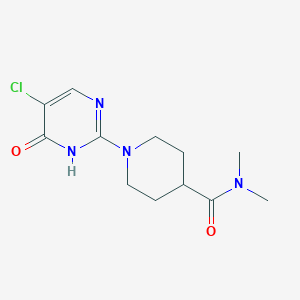
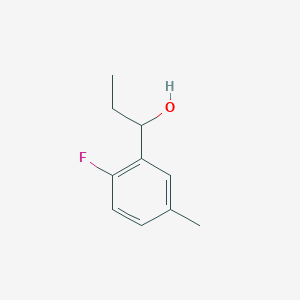

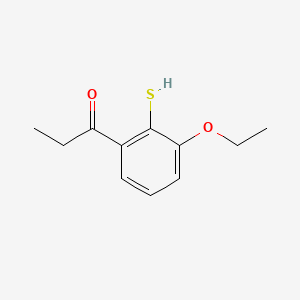

![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
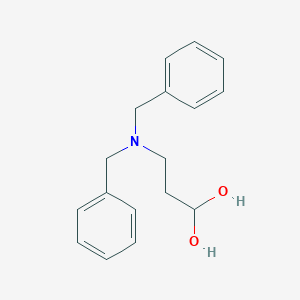
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)

